N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a compound with a complex structure that includes a tetrazole ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(2-methylpropyl)aniline with 4-(2H-tetrazol-5-yl)benzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with molecular targets through the tetrazole and benzamide groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The tetrazole ring, in particular, can form stable complexes with metal ions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-phenyl-2H-tetrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
N-(triphenylmethyl)-5-(4’-bromomethylbiphenyl-2-yl)tetrazole: Contains a tetrazole ring and a biphenyl group, used in different applications.
Uniqueness
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific combination of a tetrazole ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
651769-62-9 |
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Molecular Formula |
C18H19N5O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C18H19N5O/c1-12(2)11-13-3-9-16(10-4-13)19-18(24)15-7-5-14(6-8-15)17-20-22-23-21-17/h3-10,12H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
InChI Key |
CPIIZDAQQOSSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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